2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide
Overview
Description
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide, also known as CBR-5884, is a novel compound with potential applications in scientific research. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide inhibits the activity of TRPC6 by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which reduces its activity. The inhibition of TRPC6 has been shown to reduce calcium influx into cells, which may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit smooth muscle contraction, endothelial cell function, and neuronal signaling. In vivo studies have shown that this compound can reduce blood pressure and alleviate pain in animal models. These effects are likely due to the inhibition of TRPC6 activity.
Advantages and Limitations for Lab Experiments
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide has several advantages for lab experiments. It is a highly specific inhibitor of TRPC6, which makes it a valuable tool for studying the role of this ion channel in various physiological processes. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents for certain experiments.
Future Directions
There are several future directions for the study of 2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide. One area of interest is its potential therapeutic applications for diseases such as hypertension, pulmonary hypertension, and chronic pain. Further studies are needed to determine the efficacy and safety of this compound in animal models and human clinical trials. Another area of interest is the role of TRPC6 in various physiological processes, such as smooth muscle contraction, endothelial cell function, and neuronal signaling. Further studies are needed to elucidate the downstream effects of TRPC6 inhibition and the potential therapeutic implications of targeting this ion channel.
Scientific Research Applications
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of a specific ion channel called TRPC6. This ion channel is involved in various physiological processes, such as smooth muscle contraction, endothelial cell function, and neuronal signaling. This compound has been shown to inhibit the activity of TRPC6, which may have therapeutic implications for diseases such as hypertension, pulmonary hypertension, and chronic pain.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-22(4-2)20(25)19(24)18-17(14-8-10-15(21)11-9-14)13-16-7-5-6-12-23(16)18/h5-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBGSWQWXUGET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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